molecular formula C12H17FN2O B1532497 3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-5-fluoroaniline CAS No. 1603409-00-2

3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-5-fluoroaniline

Cat. No. B1532497
M. Wt: 224.27 g/mol
InChI Key: YCTPWEHIPGJMBJ-DTORHVGOSA-N
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Description

The compound is a derivative of morpholine . Morpholine is a common moiety in many pharmaceuticals and other organic compounds . It’s a heterocyclic organic compound, featuring both amine and ether functional groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure. For cis-2,6-Dimethylmorpholine, a similar compound, the melting point is -85°C, the density is 0.9300g/mL, and it is miscible with water .

Scientific Research Applications

Pharmaceutical Research and Development

  • Neurokinin-1 Receptor Antagonists : Compounds with structural similarities have been developed as high affinity, orally active antagonists targeting the human neurokinin-1 (h-NK1) receptor, showing potential for treating emesis and depression. This showcases the relevance of such molecules in developing treatments for neurological conditions (Harrison et al., 2001).

Anticancer Research

  • Novel Anticancer Agents : Derivatives exhibiting moderate to high levels of antitumor activities against various cancer cell lines have been synthesized, indicating the potential of similar compounds in anticancer drug development (Fang et al., 2016).

Materials Science

  • Organic Light-Emitting Diode (OLED) Applications : Studies on cyclometalated iridium complexes, including those with similar molecular fragments, have contributed to the development of highly efficient red phosphorescence OLEDs, indicating the utility of such compounds in advanced materials and electronic applications (Tsuboyama et al., 2003).

Fluorescence and Sensing Technologies

  • Fluorescent Probes for Biological Research : The synthesis and characterization of novel fluorophores, along with their application as probes for nucleosides and oligodeoxyribonucleotides, highlight the role of structurally similar compounds in enhancing the tools available for biological and biochemical research (Singh & Singh, 2007).

Biochemical and Chemical Synthesis

  • Synthesis and Bioactivity : Research on synthesizing and evaluating the cytotoxic activity of novel derivatives indicates the broad potential of compounds with similar structures in chemical synthesis and bioactivity assessments, including insights into their mechanisms of action and therapeutic potential (Chou et al., 2010).

Safety And Hazards

Safety and hazards associated with a compound depend on its physical and chemical properties. For cis-2,6-Dimethylmorpholine, it is harmful if swallowed, causes severe skin burns and eye damage, harmful in contact with skin, and is a flammable liquid and vapor .

properties

IUPAC Name

3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-5-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O/c1-8-6-15(7-9(2)16-8)12-4-10(13)3-11(14)5-12/h3-5,8-9H,6-7,14H2,1-2H3/t8-,9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTPWEHIPGJMBJ-DTORHVGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=CC(=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=CC(=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-5-fluoroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(2R,6S)-2,6-Dimethylmorpholin-4-yl]-5-fluoroaniline

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